molecular formula C10H15N3 B3275979 N-(Piperidin-4-yl)pyridin-3-amine CAS No. 63260-35-5

N-(Piperidin-4-yl)pyridin-3-amine

Cat. No. B3275979
CAS RN: 63260-35-5
M. Wt: 177.25 g/mol
InChI Key: UUXXGTMOTIUHPW-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-yl)pyridin-3-amine” is a compound that has been used in various studies and experiments . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of piperidine derivatives, including “N-(Piperidin-4-yl)pyridin-3-amine”, has been a topic of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-yl)pyridin-3-amine” and its derivatives has been studied using classical molecular simulation methods . These studies have provided insights into the arrangement of these molecules within a layered structure of zirconium 4-sulfophenylphosphonate .


Chemical Reactions Analysis

The chemical reactions involving “N-(Piperidin-4-yl)pyridin-3-amine” and its derivatives have been explored in various studies . These studies have revealed interesting aspects of these molecules, such as their arrangement in the interlayer space of zirconium sulfophenylphosphonate .

Scientific Research Applications

Molecular Simulation Methods

N-(Piperidin-4-yl)pyridin-3-amine and its derivatives have been used in molecular simulation methods for describing the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Non-linear Optics

The compound and its derivatives have potential use in non-linear optics . Materials having nonlinear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

Drug Design

Piperidines, including N-(Piperidin-4-yl)pyridin-3-amine, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including N-(Piperidin-4-yl)pyridin-3-amine, is an important task of modern organic chemistry .

5. Treatment of Disorders Involving Elevated Plasma Blood Glucose Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Alzheimer’s Disease Treatment

There is a potential application of N-(Piperidin-4-yl)pyridin-3-amine in the treatment of Alzheimer’s disease . It has been found to be an effective dual AChE/GSK3β inhibitor, significantly increasing the level of acetylcholine in the brain without affecting the level of acetylcholine in the intestines .

Future Directions

The future directions of research involving “N-(Piperidin-4-yl)pyridin-3-amine” and its derivatives are promising. These compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, further exploration of these compounds could lead to the discovery of new drugs and therapeutic applications .

properties

IUPAC Name

N-piperidin-4-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11,13H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXXGTMOTIUHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63260-35-5
Record name N-(piperidin-4-yl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 20 parts of N-[1-(phenylmethyl)-4-piperidinyl]-3-pyridinamine, 160 parts of methanol, 30 parts of water and 12 parts of a concentrated hydrochloric acid solution is hydrogenated at normal pressure and at a temperature between 22°-39° C., in the presence of 7 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, hydrogenation is stopped. The catalyst is filtered off and the filtrate is evaporated. The oily residue is dissolved in water. This solution is rendered alkaline with ammonium hydroxide, saturated with solid potassium carbonate and then extracted with methylbenzene. The extract is dried over potassium carbonate and evaporated. The solid residue is recrystallized from a mixture of 40 parts of benzene and 32 parts of 1,1'-oxybisethane, yielding 3 parts of N-(4-piperidinyl)-3-pyridinamine; mp. 127°-129° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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